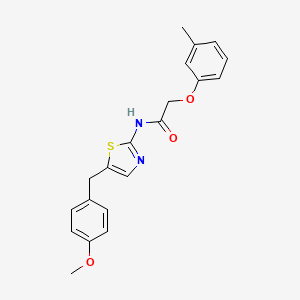

![molecular formula C23H23ClN4O4S2 B2614376 N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 794585-40-3](/img/structure/B2614376.png)

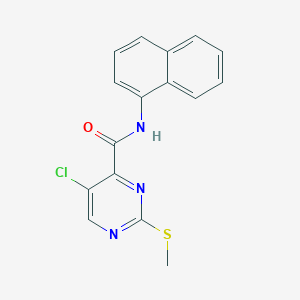

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a sulfamoyl group, a morpholinyl group, and a pyridine group . Similar compounds have been synthesized and studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis and crystal structure analysis of biologically active aromatic sulfonamides, including morpholine derivatives, have been extensively studied. Research demonstrates the preparation of these compounds and their hydrochloride salts, revealing their molecular structures through X-ray analysis and computational models. These studies highlight the characteristic L-shaped structure of these compounds, stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity (Remko et al., 2010).

Potential Biological Activities

- Carbonic Anhydrase Inhibition: Some derivatives have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. These findings indicate potential applications in medical research, particularly for conditions involving carbonic anhydrases (Supuran et al., 2013).

- Synthetic Methodologies: The development of synthetic methodologies for creating compounds with potential pharmacological activities is another key area. Research into the synthesis of novel compounds, including those with morpholine derivatives, underscores the importance of these chemical processes in drug discovery and development (Zaki et al., 2017).

Corrosion Inhibition

The investigation into the use of N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide derivatives as corrosion inhibitors for mild steel in sulphuric acid medium showcases the chemical's versatility beyond biomedical applications. This study demonstrates over 90% inhibition efficiency, offering insights into its potential industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Propriétés

IUPAC Name |

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O4S2/c1-33-23-19(3-2-10-25-23)22(29)26-18-8-9-20(28-11-13-32-14-12-28)21(15-18)34(30,31)27-17-6-4-16(24)5-7-17/h2-10,15,27H,11-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHPJNSOYPXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B2614293.png)

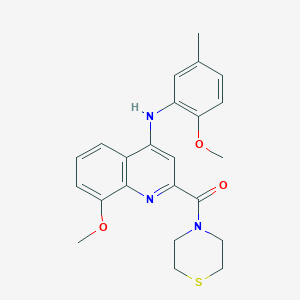

![7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614294.png)

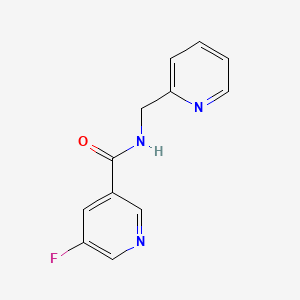

![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)

![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)

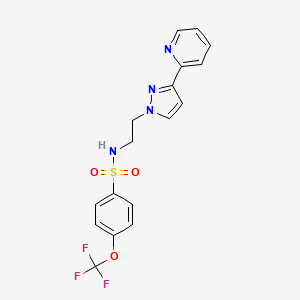

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2614309.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)